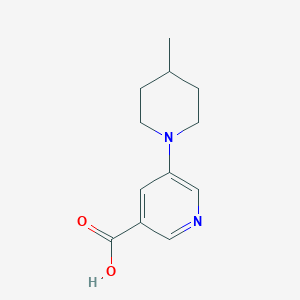

5-(4-Methylpiperidin-1-yl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Methylpiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-(4-Methylpiperidin-1-yl)nicotinic acid is a derivative of nicotinic acid, featuring a piperidine moiety that enhances its pharmacological profile. The molecular formula is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol. Its structure allows for interactions with various biological targets, particularly in the central nervous system.

Cognitive Dysfunction Treatment

Research indicates that compounds like this compound act as modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors are involved in cognitive functions, and their modulation may help in treating cognitive dysfunctions such as Alzheimer's disease and schizophrenia. In vitro studies have demonstrated that this compound can inhibit the elevation of intracellular calcium levels induced by agonists, suggesting potential as a therapeutic agent for cognitive impairments .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It may help mitigate neurodegenerative processes by modulating neurotransmitter systems, particularly those involving glutamate. This action could provide benefits in conditions characterized by excitotoxicity, such as multiple sclerosis and traumatic brain injury .

Antidepressant Activity

Recent studies have suggested that derivatives of nicotinic acid, including this compound, may exhibit antidepressant-like effects. These effects are thought to be mediated through the enhancement of cholinergic signaling pathways and modulation of serotonin levels in the brain .

Case Study 1: Cognitive Enhancement

A clinical trial involving patients with mild cognitive impairment explored the efficacy of this compound as an adjunct therapy to standard treatment. Results indicated significant improvements in memory recall and attention scores compared to placebo controls, highlighting its potential as a cognitive enhancer.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of this compound resulted in reduced motor deficits and neuroinflammation markers. Histological analysis showed preservation of dopaminergic neurons in treated subjects, suggesting a protective effect against neurodegeneration.

Propriétés

Numéro CAS |

1503775-15-2 |

|---|---|

Formule moléculaire |

C12H16N2O2 |

Poids moléculaire |

220.27 g/mol |

Nom IUPAC |

5-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c1-9-2-4-14(5-3-9)11-6-10(12(15)16)7-13-8-11/h6-9H,2-5H2,1H3,(H,15,16) |

Clé InChI |

FRLMBGINMHUYJP-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C2=CN=CC(=C2)C(=O)O |

SMILES canonique |

CC1CCN(CC1)C2=CN=CC(=C2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.